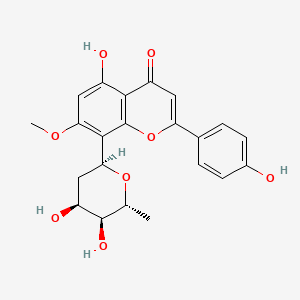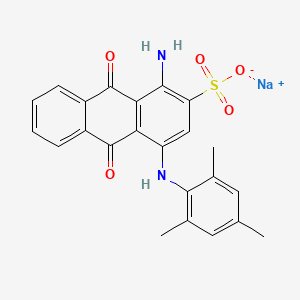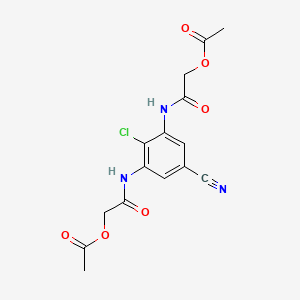
Adefovir monophosphate
Overview
Description
Adefovir monophosphate is an antiviral compound primarily used for the treatment of chronic hepatitis B virus (HBV) infection. It is a nucleotide analog that inhibits viral replication by targeting the viral DNA polymerase. This compound is the active form of adefovir dipivoxil, which is a prodrug designed to enhance oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adefovir monophosphate involves multiple steps, starting from adenine. The key steps include the alkylation of adenine with a suitable alkylating agent, followed by phosphorylation to introduce the monophosphate group. One improved synthesis method involves the use of an iodide reagent, which affords higher yields and allows for reactions to be conducted under milder conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents and reagents that are suitable for large-scale operations, such as magnesium tert-butoxide and dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions: Adefovir monophosphate undergoes various chemical reactions, including:
Oxidation: Adefovir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert adefovir into its reduced forms.
Substitution: Nucleophilic substitution reactions can modify the functional groups on adefovir.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of adefovir, which can have different antiviral properties and pharmacokinetic profiles .
Scientific Research Applications
Adefovir monophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of nucleotide analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Primarily used in the treatment of chronic hepatitis B virus infection. .
Industry: Utilized in the development of antiviral drugs and as a standard in pharmacokinetic studies
Mechanism of Action
Adefovir monophosphate exerts its antiviral effects by inhibiting the viral DNA polymerase. Once inside the cell, it is phosphorylated to its active form, adefovir diphosphate. This active metabolite competes with the natural substrate, deoxyadenosine triphosphate, and gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Tenofovir: Another nucleotide analog used for the treatment of HBV and HIV infections.
Entecavir: A nucleoside analog with high potency against HBV. It has a different mechanism of action compared to adefovir.
Lamivudine: A nucleoside analog used for HBV and HIV treatment.
Uniqueness of Adefovir Monophosphate: this compound is unique due to its specific mechanism of action targeting the viral DNA polymerase and its ability to inhibit viral replication effectively. Despite being replaced by tenofovir in many clinical settings due to safety concerns, adefovir remains an important compound in antiviral research and therapy .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethyl-phosphonooxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O7P2/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIHLCFUFNQXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344051 | |
| Record name | Adefovir monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129556-87-2 | |
| Record name | Adefovir monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129556872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adefovir monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADEFOVIR MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TMW03MNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)






